molecular formula C12H20F3NO B14024027 1,1,1-Trifluoro-3-(piperidin-4-ylmethyl)hexan-2-one CAS No. 838-01-7

1,1,1-Trifluoro-3-(piperidin-4-ylmethyl)hexan-2-one

Cat. No.: B14024027
CAS No.: 838-01-7
M. Wt: 251.29 g/mol
InChI Key: DVJFQSXXKZKCRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-Trifluoro-3-(piperidin-4-ylmethyl)hexan-2-one typically involves the reaction of a piperidine derivative with a trifluoromethyl ketone precursor. One common method includes the nucleophilic addition of piperidine to 1,1,1-trifluoro-2-propanone under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis process. Additionally, purification steps, including distillation and recrystallization, are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-3-(piperidin-4-ylmethyl)hexan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include trifluoromethyl-substituted alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1,1,1-Trifluoro-3-(piperidin-4-ylmethyl)hexan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-3-(piperidin-4-ylmethyl)hexan-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, allowing it to modulate biological pathways effectively. The compound can inhibit or activate certain enzymes, leading to desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1,1-Trifluoro-3-(piperidin-4-ylmethyl)hexan-2-one stands out due to its combination of the trifluoromethyl group and piperidine moiety, providing unique reactivity and stability. This makes it particularly valuable in synthetic chemistry and pharmaceutical research .

Properties

CAS No.

838-01-7

Molecular Formula

C12H20F3NO

Molecular Weight

251.29 g/mol

IUPAC Name

1,1,1-trifluoro-3-(piperidin-4-ylmethyl)hexan-2-one

InChI

InChI=1S/C12H20F3NO/c1-2-3-10(11(17)12(13,14)15)8-9-4-6-16-7-5-9/h9-10,16H,2-8H2,1H3

InChI Key

DVJFQSXXKZKCRF-UHFFFAOYSA-N

Canonical SMILES

CCCC(CC1CCNCC1)C(=O)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.